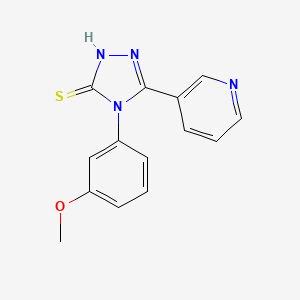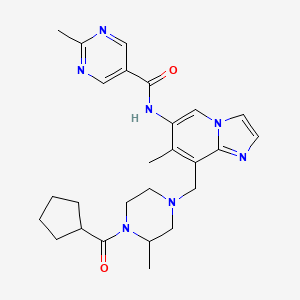
Cefsulodin monobactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefsulodin monobactam is a third-generation cephalosporin antibiotic that is particularly effective against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 and is known for its use in selective media to isolate Yersinia microorganisms . This compound is a member of the beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefsulodin monobactam is synthesized through a series of chemical reactions that involve the formation of the beta-lactam ring, which is crucial for its antibacterial activity. The synthesis typically starts with the preparation of 7-aminocephalosporanic acid (7-ACA), which serves as the core structure. The process involves acylation, cyclization, and sulfonation reactions under controlled conditions to ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using specific strains of microorganisms that produce the precursor compounds. These precursors are then chemically modified through a series of synthetic steps to yield the final antibiotic. The production process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cefsulodin monobactam undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing side chains, affecting the compound’s stability and activity.
Reduction: Reduction reactions can alter the functional groups attached to the beta-lactam ring, potentially impacting its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the beta-lactam ring .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .
Wissenschaftliche Forschungsanwendungen
Cefsulodin monobactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the role of beta-lactamases in degrading antibiotics.
Medicine: this compound is used in clinical studies to evaluate its efficacy against various bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: It is employed in the development of selective media for isolating specific microorganisms, such as Yersinia, in water and food testing
Wirkmechanismus
Cefsulodin monobactam exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ceftazidime: Another third-generation cephalosporin with a broad spectrum of activity against gram-negative bacteria.
Aztreonam: A monobactam antibiotic that is effective against aerobic gram-negative bacteria but lacks activity against gram-positive bacteria and anaerobes.
Imipenem: A carbapenem antibiotic with a broad spectrum of activity, including efficacy against many resistant bacterial strains
Uniqueness
Cefsulodin monobactam is unique in its high specificity for Pseudomonas aeruginosa and its use in selective media for isolating Yersinia microorganisms. Its stability against beta-lactamases and its targeted antibacterial activity make it a valuable tool in both clinical and research settings .
Eigenschaften
CAS-Nummer |
86710-50-1 |
|---|---|
Molekularformel |
C11H12N2O8S2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(3S)-2-oxo-3-[[(2R)-2-phenyl-2-sulfoacetyl]amino]azetidine-1-sulfonic acid |
InChI |
InChI=1S/C11H12N2O8S2/c14-10(12-8-6-13(11(8)15)23(19,20)21)9(22(16,17)18)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,14)(H,16,17,18)(H,19,20,21)/t8-,9+/m0/s1 |
InChI-Schlüssel |
POSHFKDGEUNGMD-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)S(=O)(=O)O |
Kanonische SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
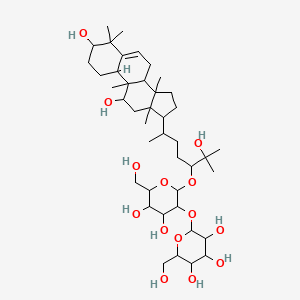
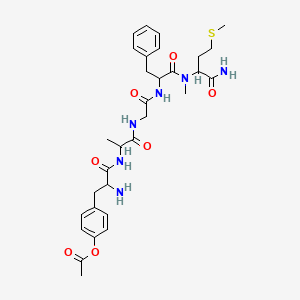
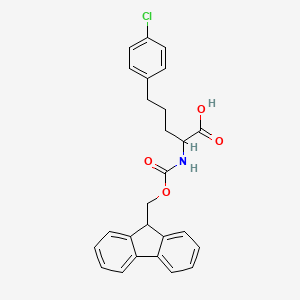
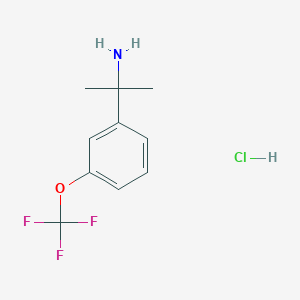
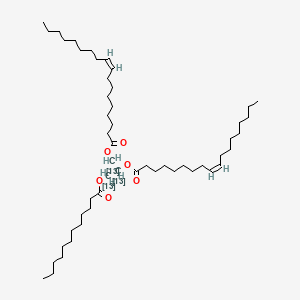
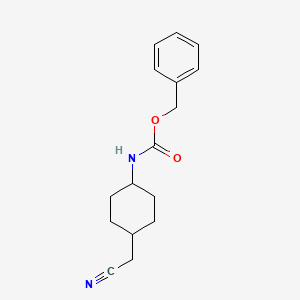

![16-Amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile](/img/structure/B12300679.png)
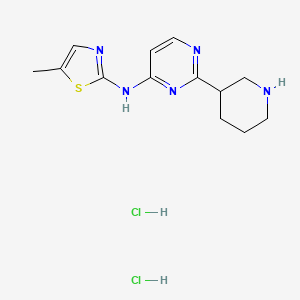
![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)
